5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine
Description
Overview of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental structural motifs in the field of medicinal chemistry. These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are exceptionally prevalent in both natural products and synthetic drugs. A significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core. Their widespread use can be attributed to several key factors. The presence of nitrogen atoms often imparts favorable physicochemical properties to a molecule, such as improved solubility and the ability to form hydrogen bonds. These hydrogen bonding capabilities are crucial for molecular recognition and binding to biological targets like enzymes and receptors.
The structural diversity of nitrogen heterocycles is vast, ranging from simple five- or six-membered rings to more complex fused systems. This diversity allows for the fine-tuning of a drug candidate's steric and electronic properties to optimize its pharmacological profile. Many essential biomolecules, including nucleic acids and vitamins, are built upon nitrogen heterocyclic frameworks, further highlighting their biological significance. Consequently, these scaffolds are frequently employed by medicinal chemists to design novel therapeutic agents with a wide array of biological activities.
Significance of the Pyrimido[5,4-e]nih.govnih.govnih.govtriazine Core Structure
Among the numerous classes of nitrogen heterocycles, the fused pyrimido[5,4-e] nih.govnih.govnih.govtriazine system represents a particularly important scaffold in medicinal chemistry. This bicyclic structure, which consists of a fused pyrimidine (B1678525) and a 1,2,4-triazine (B1199460) ring, is the core of several naturally occurring and synthetically derived compounds with potent biological activities. nih.gov
The pyrimido[5,4-e] nih.govnih.govnih.govtriazine framework is found in a class of antibiotics known for their significant antimicrobial and antitumor properties. nih.govresearchgate.net Notable examples include fervenulin, isolated from Streptomyces fervens, and its isomer toxoflavin, which exhibit a broad spectrum of activities including antibacterial, antifungal, and herbicidal effects. nih.gov Another important natural product containing this core is reumycin, which has been investigated for its utility as an antitumor antibiotic. nih.govresearchgate.net The inherent biological activity of this scaffold has made it an attractive target for synthetic chemists aiming to develop new therapeutic agents. Researchers have created numerous analogues of these natural products to explore their structure-activity relationships and to develop compounds with improved efficacy and selectivity for various therapeutic targets, including cancer and viral infections. nih.govnih.gov
Historical Context of 5-Chloro-1,4-dihydropyrimido[5,4-e]nih.govnih.govnih.govtriazine Research
The investigation into the specific compound, 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govnih.govtriazine, is part of a broader effort to synthesize and characterize novel heterocyclic systems with potential therapeutic value. Foundational work on this class of compounds was published in 1963 by Carroll Temple, Jr., Robert L. McKee, and John A. Montgomery. acs.orgacs.org Their research detailed the synthesis and properties of 5-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine and several of its methylated derivatives. acs.orgacs.org
The synthesis was achieved starting from appropriate 5-amino-6-chloro-4-hydrazinopyrimidine precursors. acs.org This early work provided a crucial entry point into this specific chemical space, laying the groundwork for future investigations into the reactivity and potential applications of this and related compounds. The chloro-substituent at the 5-position is of particular interest as it provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening. The CAS Number for 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govnih.govtriazine is 91115-01-4. moldb.com
Research Objectives and Scope
The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govnih.govtriazine. The scope is strictly limited to the foundational aspects of this compound within the context of medicinal chemistry, as dictated by the provided outline. This includes a general introduction to the importance of nitrogen heterocycles and the specific significance of the pyrimido[5,4-e] nih.govnih.govnih.govtriazine core, followed by a brief historical perspective on the research of the title compound. The article will adhere strictly to the requested topics, presenting detailed research findings where available and utilizing data tables for clarity.
Detailed Research Findings
The following tables provide a summary of key information related to 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govnih.govtriazine and related compounds.
Table 1: Physicochemical Properties of 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govnih.govtriazine
| Property | Value | Source |
| CAS Number | 91115-01-4 | moldb.com |
| Molecular Formula | C₅H₄ClN₅ | moldb.com |
| Molecular Weight | 169.57 g/mol | moldb.com |
Table 2: Examples of Biologically Active Pyrimido[5,4-e] nih.govnih.govnih.govtriazine Core-Containing Compounds
| Compound Name | Biological Activity | Source |
| Fervenulin | Antibacterial, Antifungal, Herbicidal, Anticancer | nih.gov |
| Toxoflavin | Antibacterial, Antifungal, Herbicidal, Anticancer | nih.gov |
| Reumycin | Antitumor Antibiotic | nih.govresearchgate.net |
| Pyrimido[5,4-e] nih.govnih.govnih.govtriazine-5,7(1H,6H)-dione Derivatives | Chaperone Amplifiers, Cytoprotective | nih.govnih.gov |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H,7,10)(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFADMOQZGHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324655 | |
| Record name | 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91115-01-4 | |
| Record name | NSC407412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 1,4 Dihydropyrimido 5,4 E 1,2,4 Triazine and Its Analogues
Strategic Approaches to Pyrimido[5,4-e]rsc.orgnih.govresearchgate.nettriazine Ring System Construction
The construction of the fused pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine ring system can be achieved through several strategic approaches, primarily centered around cyclization and condensation reactions involving functionalized pyrimidine (B1678525) precursors.
Cyclization is the pivotal step in forming the triazine ring. Two prominent methods are reductive cyclization and intramolecular cyclization via nitrosation.
A notable reductive cyclization strategy involves the condensation of pre-formed hydrazones with an activated 5-nitro-chloropyrimidine, such as 6-chloro-3-methyl-5-nitrouracil. nih.govnih.gov The resulting 6-(hydrazinyl)-5-nitrouracil intermediate is then subjected to reductive ring closure. nih.gov Treatment with zinc dust and ammonium (B1175870) chloride in aqueous ethanol (B145695) reduces the nitro group to an amine, which subsequently undergoes intramolecular cyclization with the adjacent hydrazone moiety to form the triazine ring, yielding substituted pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine-5,7(1H,6H)-diones. nih.govnih.gov
Alternatively, an intramolecular cyclization pathway can be initiated by nitrosation. researchgate.net This method begins with the condensation of 6-hydrazinyluracil with various aromatic aldehydes to produce the corresponding hydrazone intermediates. researchgate.net These hydrazones are then treated with nitrous acid (HNO₂), generated in situ, which effects nitrosation at the C-5 position of the pyrimidine ring. The resulting nitroso-intermediate readily undergoes intramolecular cyclization to furnish the final pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine products. researchgate.net
| Cyclization Strategy | Key Pyrimidine Precursor | Key Reagents | Intermediate Type | Final Product Class |
| Reductive Cyclization | 6-Chloro-3-methyl-5-nitrouracil | 1. Hydrazones2. Zinc dust, NH₄Cl | 6-(Hydrazinyl)-5-nitrouracil | Pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine-5,7-diones nih.govnih.gov |
| Intramolecular Cyclization | 6-Hydrazinyluracil | 1. Aldehydes2. NaNO₂, Acetic Acid | 6-Hydrazono-5-nitrosopyrimidine | Pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazines researchgate.net |
The foundation of pyrimidotriazine synthesis lies in the initial condensation reactions involving suitably functionalized pyrimidine precursors. Hydrazinylpyrimidines are among the most common starting materials. researchgate.netacs.org For instance, 6-hydrazinyluracil serves as a versatile precursor that can be condensed with a wide range of aromatic aldehydes in ethanol to form hydrazone intermediates. researchgate.net These hydrazones are crucial as they contain the necessary framework for the subsequent cyclization step that forms the triazine ring. researchgate.net
Another pivotal precursor is 5-amino-4-chloro-6-hydrazinopyrimidine, which can be directly cyclized through condensation with single-carbon sources. acs.org Reaction with reagents like formic acid provides the necessary carbon atom to complete the triazine ring, leading directly to the formation of the pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine system. acs.org
Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing portions of all reactants, offer an efficient approach to complex molecules. While specific MCRs for 5-Chloro-1,4-dihydropyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine are not extensively documented, the strategy has been successfully applied to synthesize related fused pyrimidine systems. For example, a one-pot, multi-component method has been developed for the synthesis of pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] rsc.orgnih.govresearchgate.nettriazolo[5,1-c] rsc.orgnih.govresearchgate.nettriazines. rsc.orgresearchgate.net This approach typically involves reacting vicinal amino-nitrile or amino-ethoxycarbonyl derivatives of azolopyrimidines or azolotriazines within a system like "AcOH–RC(OEt)₃–amine" to generate the tricyclic products. rsc.org The development of similar MCRs could provide a streamlined route to the pyrimido[5,4-e] rsc.orgnih.govresearchgate.nettriazine core.
Specific Synthetic Pathways for 5-Chloro-1,4-dihydropyrimido[5,4-e]rsc.orgnih.govresearchgate.nettriazine
The synthesis of the title compound, 5-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine, has been specifically described, originating from halogenated pyrimidine intermediates and utilizing a key hydrazinopyrimidine derivative. acs.org
The synthesis of 5-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine (referred to as Ila in the source literature) begins with a halogenated pyrimidine, namely 4,6-dichloro-5-aminopyrimidine. acs.org This starting material is first reacted with hydrazine (B178648) to substitute one of the chlorine atoms, yielding the crucial intermediate, 5-amino-4-chloro-6-hydrazinopyrimidine (Ia). acs.org
The utility of halogenated pyrimidines as versatile precursors is a common theme in heterocyclic synthesis. nih.gov For instance, the synthesis of N-methylated analogues of the target compound also starts from a dichlorinated pyrimidine. The preparation of 5-chloro-1,4-dihydro-4-methyl-pyrimido[5,4-e]-as-triazines involved the use of N-(4,6-dichloro-5-pyrimidinyl)trifluoroacetamide as a key intermediate. acs.org This highlights the strategic importance of dichloropyrimidines in building the pyrimidotriazine framework.
The key step in forming the target molecule is the cyclization of the hydrazinopyrimidine intermediate, 5-amino-4-chloro-6-hydrazinopyrimidine (Ia). Two novel synthetic routes starting from this compound have been reported. acs.org
The most direct method involves the reaction of 5-amino-4-chloro-6-hydrazinopyrimidine with 98% formic acid. acs.org In this reaction, the formic acid acts as a source for the single carbon atom required to close the triazine ring, affording 5-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine directly. acs.org
An alternative, though less successful, approach involved an attempt to first formylate the hydrazino group of Ia. acs.org Reaction with formic acid under milder conditions or with ethyl formimidate hydrochloride was intended to produce 5-amino-4-chloro-6-(2-formylhydrazino)pyrimidine (Ib). However, subsequent attempts to cyclize this formylated intermediate failed to yield the desired pyrimidotriazine. acs.org
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | 4,6-Dichloro-5-aminopyrimidine | Hydrazine | 5-Amino-4-chloro-6-hydrazinopyrimidine (Ia) | acs.org |
| 2 | 5-Amino-4-chloro-6-hydrazinopyrimidine (Ia) | 98% Formic Acid | 5-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine (IIa) | acs.org |
Role of Advanced Synthetic Techniques (e.g., Q-Tube Reactors, Microwave-Assisted Synthesis)
Modern synthetic chemistry has increasingly adopted advanced techniques to enhance reaction efficiency, reduce reaction times, and improve yields, particularly in the construction of complex heterocyclic systems like pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines.
Microwave-Assisted Synthesis: This technique has proven to be a powerful tool for accelerating the synthesis of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives. researchgate.netresearchgate.net Microwave irradiation facilitates rapid heating, often leading to dramatically shorter reaction times and higher yields compared to conventional heating methods. nih.gov For example, the synthesis of 3-aryl-pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-(1H,6H)-dione libraries, which are derivatives of the natural product toxoflavin, has been successfully achieved using a microwave-assisted approach. researchgate.net This method allows for the efficient de novo generation of the heterocyclic scaffold and the facile introduction of various molecular fragments. researchgate.net The key advantages include overcoming high activation barriers and enabling reactions that might otherwise be sluggish or inefficient. mdpi.com
Q-Tube Reactors: For reactions requiring elevated pressure, Q-Tube reactors offer a safe, efficient, and cost-effective alternative to traditional sealed tubes or expensive microwave synthesizers. acs.orgmdpi.com These reactors are designed with a pressure-release and resealing mechanism to prevent explosions from overpressure. mdpi.com The high-pressure conditions within a Q-Tube can significantly enhance reaction rates by allowing solvents to be heated well beyond their atmospheric boiling points. mdpi.com This technology has been successfully applied to the synthesis of various fused azines and other heterocyclic systems, demonstrating superior performance in terms of reaction time and yield compared to conventional refluxing conditions. acs.orgmdpi.com While direct application to 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine is not extensively documented, the principles are broadly applicable to related heterocyclic syntheses, offering a promising avenue for future process optimization.
Synthesis of Substituted Pyrimido[5,4-e]nih.govnih.govresearchgate.nettriazine Derivatives
The synthesis of substituted pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines is crucial for exploring their structure-activity relationships. Methodologies have been developed to introduce a wide array of substituents at various positions on the heterocyclic core.
Introduction of Diverse Substituents at Key Positions
Significant efforts have been directed towards developing synthetic routes that allow for variable substitution at the N1, C3, and N8 positions of the pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-dione scaffold. nih.govnih.gov A common and effective strategy involves a multi-step sequence starting with the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazone intermediates. nih.gov These hydrazones are then subjected to nitrosation and subsequent intramolecular cyclization to yield the target 3-aryl-substituted pyrimidotriazines. nih.gov
Another robust method proceeds via pre-formed hydrazone intermediates, which are condensed with an activated chlorouracil, such as 6-chloro-3-methyl-5-nitrouracil. nih.govnih.govnih.gov This is followed by a reductive ring closure to furnish the final pyrimidotriazine framework. nih.govnih.gov This approach is particularly versatile, enabling the incorporation of both aryl and alkyl groups at the N1 position, thereby broadening the scope of accessible analogues. nih.gov
Furthermore, functionalization at the N8 position has been achieved through the use of methylhydrazine as a surrogate for hydrazine, providing N8-unsubstituted congeners that can be subsequently alkylated regioselectively. nih.govnih.gov
Table 1: Examples of Synthesized Substituted Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-diones
| Entry | Substituent at C3 (Ar) | Substituent at N1 (R) | Substituent at N8 (R') | Synthetic Method |
| 1 | 4-Methoxyphenyl (B3050149) | Phenyl | - | Condensation of hydrazone with 6-chloro-3-methyl-5-nitrouracil, followed by reductive cyclization. nih.gov |
| 2 | Phenyl | Methyl | - | Condensation of hydrazone with 6-chloro-3-methyl-5-nitrouracil, followed by reductive cyclization. nih.gov |
| 3 | 4-Chlorophenyl | - | Propyl | Nitrosation and intramolecular cyclization of a hydrazone intermediate. nih.gov |
| 4 | Phenyl | - | Propyl | Regiospecific alkylation of N8-H precursor. nih.gov |
This table is illustrative and based on findings from the cited literature.
Regioselectivity Challenges in Pyrimido[5,4-e]nih.govnih.govresearchgate.nettriazine Synthesis
Regioselectivity is a significant challenge in the synthesis of pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazines, particularly when multiple reactive nitrogen atoms are present. For instance, classical synthetic routes often face limitations because nucleophilic attack by mono-substituted hydrazines on precursors like 6-chloro-3-methyluracil (B41288) can occur at either the primary or secondary nitrogen, leading to mixtures of isomers. nih.gov For mono-aryl hydrazines, the attack typically proceeds via the primary nitrogen, which can complicate the synthesis of N1-aryl substituted derivatives. nih.gov
To overcome these challenges, strategies have been devised to control the regiochemical outcome. The use of pre-formed hydrazones directs the cyclization process, ensuring the desired connectivity. nih.govnih.gov Additionally, methods for the regiospecific functionalization of the formed heterocyclic system have been developed. For example, N1(N8)-unsubstituted pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-diones can be mildly and regioselectively functionalized at the N8-position using alkyl halides in the presence of a base like cesium carbonate. nih.gov Such methodologies are crucial for the unambiguous synthesis of specific isomers for biological evaluation.
Structural Elucidation Methods (e.g., NMR, IR, Mass Spectrometry, Elemental Analysis)
The unambiguous determination of the structure of newly synthesized pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine derivatives is essential. A combination of spectroscopic techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for structural confirmation. ¹H NMR spectra provide information on the number and environment of protons, with characteristic chemical shifts for aromatic, alkyl, and N-H protons. nih.gov For instance, the N-H protons in hydrazone intermediates and the final pyrimidotriazine ring are often highly deshielded. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7-dione derivatives, characteristic stretching bands for N-H groups (typically in the 3271–3122 cm⁻¹ range) and the two C=O groups of the dione (B5365651) system (1740–1625 cm⁻¹) are observed. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds. nih.govsapub.org The molecular ion peak (M⁺) confirms the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. mdpi.com The fragmentation pathways can also offer insights into the compound's structure. sapub.org
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, providing empirical formula validation that complements mass spectrometry data. nih.gov
X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides definitive proof of structure, including the precise arrangement of atoms in three-dimensional space and the stereochemistry. This method has been used to determine the structures of related pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine antibiotics like xanthothricin and fervenulin. nih.gov
Table 2: Spectroscopic Data for a Representative Pyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine Analog
| Compound | Technique | Observed Data |
| 3-(4-nitrophenyl)-8-propylpyrimido[5,4-e] nih.govnih.govresearchgate.nettriazine-5,7(6H,8H)-dione nih.gov | IR (KBr, cm⁻¹) | 3154 (N-H), 1701, 1640 (C=O), 1514, 1337 (NO₂) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 12.31 (s, 1H, N⁶-H), 8.42 (d, 2H, Ar-H), 8.29 (d, 2H, Ar-H), 4.35 (t, 2H, N-CH₂), 1.63 (m, 2H, CH₂), 0.90 (t, 3H, CH₃) | |
| MS (m/z) | 344 (M⁺) |
Data extracted from El-Kalyoubi et al., Chemistry Central Journal (2018) 12:64. nih.gov
Chemical Reactivity and Functionalization of the 5 Chloro 1,4 Dihydropyrimido 5,4 E 1,2,4 Triazine Core
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the 5-position of the pyrimido[5,4-e] nih.govnih.govacs.orgtriazine ring system is highly susceptible to nucleophilic substitution. This reactivity is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms in both the pyrimidine (B1678525) and triazine rings, which polarizes the C-Cl bond and stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. Triazine rings, in general, have weaker resonance energy than benzene, making them more amenable to nucleophilic substitution over electrophilic substitution. nih.gov
The reaction proceeds via a sequential substitution mechanism, and the reactivity of the chloro group can be modulated by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures are often required for subsequent substitutions if multiple chloro groups are present on a triazine ring. researchgate.netfrontiersin.org In the case of 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govacs.orgtriazine, a variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new C-N, C-O, and C-S bonds.
Common nucleophiles used in these reactions include amines, hydrazines, alcohols, and thiols. For instance, the reaction with various amines (aliphatic and aromatic) provides access to 5-amino-substituted derivatives. Similarly, alkoxides and thiolates can be used to introduce alkoxy and alkylthio groups, respectively.
Table 1: Examples of Nucleophilic Substitution at the 5-Position
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Piperazine | 5-(Piperazin-1-yl)-1,4-dihydropyrimido[5,4-e] nih.govnih.govacs.orgtriazine |
| Alcohol | Sodium Methoxide | 5-Methoxy-1,4-dihydropyrimido[5,4-e] nih.govnih.govacs.orgtriazine |
| Thiol | Sodium Thiophenoxide | 5-(Phenylthio)-1,4-dihydropyrimido[5,4-e] nih.govnih.govacs.orgtriazine |
Modifications and Derivatizations of the Dihydropyrimidine (B8664642) Moiety
The 1,4-dihydropyrimidine (B1237445) portion of the molecule contains N-H groups at positions 1 and 4, which are amenable to various chemical modifications. These sites can be targeted for alkylation, acylation, and other derivatizations to modulate the compound's physicochemical properties.
Alkylation at the N1 and N4 positions can be achieved using standard alkylating agents such as alkyl halides or sulfates in the presence of a base. The regioselectivity of these reactions can be influenced by the reaction conditions and the steric and electronic properties of the substituents.
Acylation reactions, using acyl chlorides or anhydrides, can introduce acyl groups at the nitrogen centers, forming amide functionalities. These derivatives can serve as prodrugs or as intermediates for further synthetic transformations. Additionally, condensation reactions with aldehydes or ketones at the N-H positions are also possible, leading to the formation of Schiff bases or related structures.
Reactions Involving the Triazine Ring Nitrogens
The nitrogen atoms within the 1,2,4-triazine (B1199460) ring are weakly basic and can participate in reactions typical of nitrogen heterocycles. nih.gov These reactions include protonation, alkylation (quaternization), and N-oxide formation.
Alkylation of the triazine nitrogens with reactive alkylating agents like methyl iodide or trialkyloxonium salts can lead to the formation of quaternary triazinium salts. The position of alkylation (N1, N2, or N4) depends on factors such as the substitution pattern on the ring and the nature of the alkylating agent. N-oxidation of the triazine ring can be accomplished using oxidizing agents like peroxy acids (e.g., m-CPBA), resulting in the formation of pyrimido[5,4-e] nih.govnih.govacs.orgtriazine N-oxides. nih.gov These N-oxides can exhibit altered chemical reactivity and biological activity compared to the parent compound.
Oxidation and Reduction Pathways Relevant to Pyrimido[5,4-e]nih.govnih.govacs.orgtriazines
The pyrimido[5,4-e] nih.govnih.govacs.orgtriazine core can undergo both oxidation and reduction reactions, leading to significant structural modifications. The dihydropyrimidine ring is susceptible to oxidation, which would lead to the formation of a fully aromatic pyrimido[5,4-e] nih.govnih.govacs.orgtriazine system. This aromatization can be achieved using various oxidizing agents and often results in a more stable, planar molecule.
Conversely, the electron-deficient triazine ring can be subjected to reduction. Catalytic hydrogenation or chemical reducing agents can be used to reduce the C=N bonds within the triazine moiety. The extent of reduction can be controlled by the choice of reagent and reaction conditions, potentially leading to partially or fully saturated ring systems. Such reductions drastically alter the geometry and electronic properties of the heterocyclic core.
Formation of Annulated and Fused Systems
The 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govacs.orgtriazine core serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing scaffold, are a key strategy for expanding the structural diversity of this class of compounds.
One common approach involves intramolecular cyclization reactions. For instance, a derivative with a suitable functional group at the 5-position can undergo cyclization with one of the nitrogen atoms of the dihydropyrimidine ring or a substituent on it. Another powerful method is the use of cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, where the electron-poor triazine ring acts as the diene. nih.gov This reaction, typically with electron-rich dienophiles, can be used to construct new fused pyridine (B92270) or other heterocyclic rings following the extrusion of a small molecule like nitrogen.
Furthermore, derivatives obtained from nucleophilic substitution at the 5-position can be used in subsequent cyclization steps. For example, a 5-hydrazinyl derivative can be condensed with 1,2-dicarbonyl compounds or their equivalents to form a new fused triazine or pyridazine (B1198779) ring, resulting in a tetracyclic system. nih.gov The synthesis of various fused systems, such as pyrazolo[4,3-e] nih.govnih.govacs.orgtriazines and tetrazolo[1,5-b] nih.govnih.govacs.orgtriazines, highlights the utility of the core structure in building complex molecules. nih.gov
Table 2: Strategies for the Formation of Fused Systems
| Reaction Type | Reactant/Intermediate | Resulting Fused System |
|---|---|---|
| Intramolecular Cyclization | 5-amino derivative with an ortho-formyl group | Pyrimido[5,4-e]pyrazino[2,3-e] nih.govnih.govacs.orgtriazine |
| Diels-Alder Reaction | Pyrimido[5,4-e] nih.govnih.govacs.orgtriazine with an alkyne | Fused Pyridine System (after N₂ extrusion) |
| Condensation/Cyclization | 5-Hydrazinyl derivative with a β-ketoester | Pyrazolo[4,3-e]pyrimido[5,4-e] nih.govnih.govacs.orgtriazine |
Structure Activity Relationship Sar Studies of Pyrimido 5,4 E 1,2,4 Triazine Derivatives
Influence of Substitution Patterns on Biological Activity
Impact of Substituents on the Dihydropyrimidine (B8664642) Ring
The dihydropyrimidine portion of the scaffold, often derived from a uracil (B121893) precursor, offers key sites for modification that can influence biological outcomes. nih.gov In a study evaluating the anticancer activity of a series of pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazines against human lung carcinoma (A549) cells, the substituents on the pyrimidine (B1678525) ring were shown to be critical. nih.govnih.gov
For instance, the synthesis starting from 6-hydrazinyluracil allows for modifications at the N-1 and N-3 positions of the uracil ring. While the specific compounds in the study cited were based on a 1-propyluracil core, the principle of substitution's impact remains central. The presence of alkyl groups at this position can affect the molecule's lipophilicity and steric profile, which in turn can modulate its interaction with biological targets and its ability to cross cell membranes. The two carbonyl groups on the dihydropyrimidine ring also play a role in the molecule's electronic properties and potential for hydrogen bonding with target proteins.
Effect of Modifications on the Triazine Moiety
The triazine ring is a versatile component of the scaffold, and its substitution pattern is a key determinant of activity. Modifications on this moiety can directly influence the compound's binding affinity and selectivity for its biological target. nih.gov
In one study, a series of 3-aryl-pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine-1,3-dipropyl-5,7-dione derivatives were synthesized and evaluated for anticancer activity. nih.govnih.gov The nature of the aryl group at the C-3 position of the triazine ring had a profound impact on cytotoxicity. The results indicated that electron-withdrawing and electron-donating groups on the phenyl ring at this position could fine-tune the biological effect.
Specifically, the compound bearing a 4-chlorophenyl group (Compound 6b ) at the C-3 position exhibited the highest cytotoxic activity against the A549 cell line, with an IC50 value of 3.6 μM. nih.govnih.gov In contrast, the presence of a 4-methoxyphenyl (B3050149) group (Compound 6e ) or a 4-nitrophenyl group (Compound 6c ) resulted in significantly lower, yet still considerable, activity with IC50 values of 53.8 μM and 81.5 μM, respectively. The unsubstituted phenyl derivative (Compound 6a ) showed even weaker activity (IC50 = 107.1 μM). nih.gov This suggests that a halogen, specifically chlorine, at the para position of the C-3 phenyl ring is highly favorable for activity in this series.
Table 1: Effect of C-3 Aryl Substitution on Anticancer Activity of Pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine Derivatives. nih.gov
Role of the Chloro Group and its Replacements
The chloro group, as seen in the parent compound 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine, is a critical functional group that significantly influences both the chemical reactivity and biological activity of the scaffold. A chlorine atom at positions C-5 or C-7 of the pyrimidotriazine core acts as a good leaving group, making the compound a versatile intermediate for further chemical modifications through nucleophilic substitution reactions.
This reactivity allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, leading to the generation of diverse chemical libraries for biological screening. For example, the reaction of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with nucleophiles like ammonia (B1221849) or butylamine (B146782) leads to the formation of 5,7-diamino or 5,7-bis(butylamino) derivatives, respectively.
From a biological standpoint, the chloro group's electronegativity and size can be crucial for target binding. As demonstrated in the C-3 substituted series, a chloro-substituent on an appended phenyl ring was optimal for anticancer activity. nih.gov In other related triazine systems, the presence or replacement of a chloro group on the core scaffold directly impacts antibacterial activity. The replacement of the final chlorine atom on a triazine ring with various aliphatic, aromatic, and heterocyclic moieties has been shown to flourish the biological activity.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. Conformational analysis and molecular modeling studies, such as docking, help elucidate the optimal spatial arrangement of functional groups required for binding and subsequent biological activity.
While specific conformational analysis studies on 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine are not extensively detailed in the available literature, insights can be drawn from related heterocyclic systems. For instance, molecular docking studies on other 1,2,4-triazine (B1199460) derivatives have been used to predict binding modes within target proteins. nih.gov These studies reveal that the triazine ring and its substituents often engage in crucial interactions like π–π stacking, cation-π interactions, and hydrogen bonding with amino acid residues in the target's active site. nih.gov
Ligand Efficiency and Druglikeness Considerations in SAR Optimization
In modern drug discovery, SAR optimization is not solely focused on increasing potency. Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are vital for guiding the development of compounds with a balanced profile of potency and favorable physicochemical properties, often referred to as "druglikeness". nih.govresearchgate.net
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It helps in identifying small, efficient fragments that can be grown into potent leads without excessive increases in molecular weight. rgdscience.comnih.gov
Lipophilic Ligand Efficiency (LLE) relates a compound's potency to its lipophilicity (e.g., pIC50 - cLogP). Maximizing LLE is a key goal, as it aims to improve potency while controlling lipophilicity to avoid issues with solubility, metabolism, and toxicity. nih.govnih.gov
Comparative SAR with Related Heterocyclic Systems
The biological activity of the pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine scaffold can be contextualized by comparing its SAR with that of related fused heterocyclic systems. Such comparisons can reveal the importance of the specific arrangement of nitrogen atoms and the nature of the fused rings.
Pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazines vs. Pyrazolopyrimidines : A study that synthesized and tested both pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazines and pyrazolo[3,4-d]pyrimidines against the A549 cancer cell line provides a direct comparison. nih.govnih.gov The most active pyrimidotriazine, compound 6b , showed an IC50 of 3.6 μM. In the same study, the most potent pyrazolopyrimidine derivative (compound 9 ) exhibited an IC50 of 26.3 μM. nih.gov This suggests that, for this particular set of substitutions and biological target, the pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine scaffold may be more favorable for achieving high potency than the isomeric pyrazolo[3,4-d]pyrimidine core.
Comparison with other Fused Triazines and Pyrimidines : The broader family of nitrogen-containing fused heterocycles is rich in biologically active compounds. Systems like pyrazolo[4,3-e] nih.govmdpi.comjmchemsci.comtriazines and their tetrazolo-fused derivatives have also shown potent cytotoxic activity against breast cancer cells. nih.gov Other related scaffolds include pyrimido[4,5-b] nih.govjmchemsci.comdiazepines and quinazoline-based pyrimidodiazepines, which have demonstrated significant anticancer effects. rsc.orgnih.gov The SAR across these different systems often highlights common themes, such as the importance of specific halogen substitutions and the introduction of aryl groups to engage in key binding interactions. However, the unique electronic and steric properties conferred by the pyrimido[5,4-e] nih.govmdpi.comjmchemsci.comtriazine core ultimately define its specific pharmacological profile and potential as a therapeutic scaffold.
Pharmacological and Biological Potential of Pyrimido 5,4 E 1,2,4 Triazine Analogues
Antimicrobial Activities
Derivatives of the pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazine scaffold have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antitubercular effects. nih.gov
Antibacterial Efficacy
Pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazine analogues have shown promising activity against a spectrum of bacteria. For instance, the naturally occurring antibiotics Fervenulin and Toxoflavin, which contain this core structure, exhibit broad-spectrum antibacterial activity. nih.gov
One study reported the synthesis of a novel pyrimido-triazine compound, sodium 6-amino-2-(4-chlorophenyl)-8-chloro-1,2dihydropyrimido [4,5-e] nih.govuobasrah.edu.iqresearchgate.net triazine-3-thiolate, which displayed significant inhibitory activity against both Gram-positive and Gram-negative bacterial strains. uobasrah.edu.iq The minimum inhibitory concentration (MIC) values for this compound were determined against several pathogenic bacteria, as shown in the table below. uobasrah.edu.iq
| Bacteria | MIC (mg/mL) |
| Staphylococcus aureus | 2 |
| Staphylococcus epidermidis | 2 |
| Staphylococcus saprophyticus | 2 |
| Bacillus subtilis | 3 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 5 |
| Klebsiella pneumoniae | 4 |
| Proteus mirabilis | 3 |
| Data on the antibacterial activity of sodium 6-amino-2-(4-chlorophenyl)-8-chloro-1,2dihydropyrimido [4,5-e] nih.govuobasrah.edu.iqresearchgate.net triazine-3-thiolate. uobasrah.edu.iq |
The antibacterial power of certain 1,2,4-triazine (B1199460) derivatives is attributed to the presence of the triazine ring, which can lead to a significant increase in antibacterial activity. biointerfaceresearch.com
Antifungal Efficacy
Several pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazine analogues have also been evaluated for their antifungal properties. nih.govmdpi.com The aforementioned compound, sodium 6-amino-2-(4-chlorophenyl)-8-chloro-1,2dihydropyrimido [4,5-e] nih.govuobasrah.edu.iqresearchgate.net triazine-3-thiolate, also demonstrated significant activity against common fungal pathogens. uobasrah.edu.iq
| Fungus | MIC (mg/mL) |
| Aspergillus niger | 2 |
| Aspergillus fumigatus | 3 |
| Aspergillus flavus | 3 |
| Candida albicans | 4 |
| Candida glabrata | 4 |
| Candida tropicalis | 5 |
| Data on the antifungal activity of sodium 6-amino-2-(4-chlorophenyl)-8-chloro-1,2dihydropyrimido [4,5-e] nih.govuobasrah.edu.iqresearchgate.net triazine-3-thiolate. uobasrah.edu.iq |
Furthermore, novel spiro[indoline-3,2′-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have shown strong antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. ibmc.msk.runih.gov Some of these compounds exhibited significant antifungal activity against drug-resistant fungal variants and displayed synergistic or additive effects when used in combination. ibmc.msk.runih.gov
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. researchgate.net Derivatives of 1,3,5-triazine (B166579) have been identified as potent inhibitors of M. tuberculosis H37Rv. researchgate.net In one study, a series of 2,4,6-trisubstituted-1,3,5-triazines were synthesized and evaluated, with fifteen compounds showing good to moderate activity with MICs in the range of 1.56-3.12 µg/mL. researchgate.net Many of these compounds were also found to be nontoxic against VERO cells and mouse bone marrow-derived macrophages. researchgate.net
Anticancer and Cytotoxic Activities
In addition to their antimicrobial effects, pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazine analogues have demonstrated significant potential as anticancer agents. nih.gov The pyrimidotriazine antibiotics, such as Reumycin, have been noted for their antitumor activities. nih.gov
In vitro Anticancer Screening against Human Cancer Cell Lines
A number of studies have evaluated the cytotoxic activity of newly synthesized pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazines against various human cancer cell lines. In one such study, a series of these compounds were screened for their activity against the human lung carcinoma (A549) cell line. nih.govnih.gov Several compounds exhibited potent cytotoxic effects, with one compound in particular showing the highest effect with an IC50 value of 3.6 μM. nih.govnih.gov
Another study investigated a series of pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] nih.govuobasrah.edu.iqresearchgate.nettriazolo[5,1-c] nih.govuobasrah.edu.iqresearchgate.nettriazines for their in vitro anticancer activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. Several compounds were found to exert promising anticancer activity against the HepG2 cell line with IC50 values ranging from 17.69 to 25.4 μM/L, while others showed significant activity against the MCF7 cell line with IC50 values ranging from 17.69 to 27.09 μM/L. researchgate.net
| Cell Line | Compound | IC50 (μM) |
| A549 (Lung Carcinoma) | Compound 6b | 3.6 |
| HepG2 (Liver Cancer) | Compound 4 | 25.4 |
| HepG2 (Liver Cancer) | Compound 7 | 17.69 |
| HepG2 (Liver Cancer) | Compound 15 | 22.3 |
| HepG2 (Liver Cancer) | Compound 17 | 19.8 |
| HepG2 (Liver Cancer) | Compound 28 | 21.5 |
| HepG2 (Liver Cancer) | Compound 34 | 20.7 |
| HepG2 (Liver Cancer) | Compound 47 | 23.1 |
| MCF7 (Breast Cancer) | Compound 7 | 17.69 |
| MCF7 (Breast Cancer) | Compound 14a | 27.09 |
| MCF7 (Breast Cancer) | Compound 17 | 22.4 |
| MCF7 (Breast Cancer) | Compound 28 | 25.8 |
| MCF7 (Breast Cancer) | Compound 34 | 24.3 |
| In vitro anticancer activity of selected pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazine analogues. nih.govnih.govresearchgate.net |
Mechanisms of Cytotoxicity
The cytotoxic effects of pyrimido[5,4-e] nih.govuobasrah.edu.iqresearchgate.nettriazine derivatives are believed to be mediated through various mechanisms, including the induction of DNA damage in cancer cells. One of the key mechanisms of action for some of these compounds is the inhibition of cyclin-dependent kinases (CDKs). eurjchem.com CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov
For example, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives were designed and synthesized as CDK2 inhibitors. nih.gov These compounds demonstrated potent and selective CDK inhibitory activities and were able to inhibit the in vitro cellular proliferation of cultured human tumor cells. nih.gov One compound, in particular, was found to be more active than the reference compound roscovitine, with an IC50 of 0.05 μM for CDK2. nih.gov
Antiviral Activities (e.g., anti-HIV, anti-avian influenza virus H5N1)
The pyrimido[5,4-e] nih.govnih.govunav.edutriazine core and related structures have been a source of investigation for novel antiviral agents. Research has demonstrated that derivatives of this and similar heterocyclic systems exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and the avian influenza A (H5N1) virus. researchgate.netresearchgate.netnih.gov
A study focused on pyrimido[5,4-b]indole derivatives, which are structurally related to the core topic, identified several compounds with inhibitory effects on the HIV-1 reverse transcriptase (RT) enzyme. unav.edunih.gov The preliminary structure-activity relationships from this research suggested that activity is enhanced by having substitutions at both the 2 and 4 positions of the pyrimidine (B1678525) ring, particularly with alkyldiamine chains. unav.edunih.gov Furthermore, the presence of electron-donating groups, such as methoxy (B1213986) groups, at positions 7 and 8 was also found to be favorable for anti-HIV-1 activity. unav.edunih.gov However, the high cytotoxicity of these initial derivatives indicated a need for further structural modifications to achieve a suitable therapeutic window. unav.edu
In the context of influenza viruses, various pyrimidine-fused heterocyclic compounds have shown promise. For instance, certain pyrazolopyrimidine nucleoside derivatives were synthesized and evaluated for their activity against the H5N1 virus, with some showing moderate results. nih.gov Other studies on heterocyclic compounds, including novel pyrazole (B372694) and thioxopyrimidine derivatives, also revealed promising antiviral activity against the H5N1 strain [A/Chicken/Egypt/1/2006]. researchgate.netfarmaceut.org Specifically, compounds such as 3-[2-(4-bromophenyl)hydrazono]-5-phenylfuran-2(3H)-one and its derivatives demonstrated notable effects. researchgate.netfarmaceut.org Additionally, pyrrolo[2,1-f] nih.govnih.govunav.edutriazines, considered structural analogues of the antiviral drug riamilovir, have been identified as potential inhibitors of influenza virus neuraminidase, with one derivative showing an IC50 of 4 µg/mL. mdpi.com
| Compound Class | Virus | Target | Key Findings | Reference |
|---|---|---|---|---|
| Pyrimido[5,4-b]indoles | HIV-1 | Reverse Transcriptase (RT) | Activity is promoted by simultaneous substitution in positions 2 and 4. | unav.edunih.gov |
| Pyrazolopyrimidine Nucleosides | Influenza A (H5N1) | Not specified | Some derivatives showed moderate antiviral results. | nih.gov |
| Thioxopyrimidine derivatives | Influenza A (H5N1) | Not specified | Revealed promising antiviral activity against H5N1. | researchgate.netfarmaceut.org |
| Pyrrolo[2,1-f] nih.govnih.govunav.edutriazines | Influenza A (H1N1) | Neuraminidase (proposed) | One derivative showed an IC50 of 4 µg/mL. | mdpi.com |
Anti-inflammatory and Analgesic Properties
Derivatives of 1,2,4-triazine and related pyrimidine-fused systems have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net These studies often use animal models to assess the compounds' ability to reduce edema and pain responses.
One study detailed the synthesis of new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines and evaluated their anti-inflammatory and analgesic activities. nih.gov Many of the tested compounds demonstrated activity comparable to the reference drugs indomethacin (B1671933) and celecoxib. nih.gov Notably, the most potent anti-inflammatory compound from this series, a pyrazole derivative, exhibited an IC50 of 6.00 μmol/kg. nih.gov An important aspect of this research was the evaluation of ulcerogenic effects, where most of the active compounds were found to have a better safety profile than the reference drugs. nih.gov
In another line of research, a variety of novel N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govunav.edu-triazin-3-yl] hydrazines and related triazine derivatives were synthesized from a 5-(4-isobutylphenyl)- nih.govnih.govunav.edu-triazin-3-yl hydrazine (B178648) parent compound. nih.gov The subsequent pharmacological screening revealed that some of these compounds possessed significant analgesic and anti-inflammatory properties. nih.gov For example, one compound exhibited pronounced analgesic activity, while another displayed the highest anti-inflammatory effect. A particular triazolotriazine derivative was noted for having a dual analgesic and anti-inflammatory effect without causing stomach ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines | Anti-inflammatory, Analgesic | Activity comparable to indomethacin and celecoxib; low ulcerogenic effect. The most potent compound had an IC50 of 6.00 μmol/kg for inflammation. | nih.gov |
| N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govunav.edu-triazin-3-yl] hydrazines | Analgesic, Anti-inflammatory | Some compounds showed pronounced activity. | nih.gov |
| Triazolotriazines | Analgesic, Anti-inflammatory | One derivative showed dual effects without ulcerogenicity. | nih.gov |
Other Reported Biological Activities (e.g., GPR84 antagonism, HSF1 amplification, neuroprotective agents, enzyme inhibition)
Beyond antiviral and anti-inflammatory effects, analogues of pyrimido[5,4-e] nih.govnih.govunav.edutriazine have been explored for a range of other biological activities, demonstrating the versatility of this chemical scaffold.
GPR84 Antagonism: G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor, making it a target for inflammatory and fibrotic diseases. nih.govacs.org A high-throughput screening campaign identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective, and competitive antagonist of human GPR84. acs.orgnih.gov Subsequent structure-activity relationship (SAR) studies on this novel triazine antagonist led to the development of compounds with improved pharmacokinetic profiles suitable for further drug development. nih.govresearchgate.net
HSF1 Amplification: Heat shock factor 1 (HSF1) is a key player in the cellular stress response. Pyrimido[5,4-e] nih.govnih.govunav.edutriazine-5,7(1H,6H)-dione derivatives have been identified as novel small molecule amplifiers of HSF1 transcriptional activity. nih.gov One lead compound displayed potent HSF1 activity with an EC50 of 2.5 μM under mild heat stress and demonstrated significant cytoprotection in cellular toxicity models. nih.gov
Neuroprotective Agents: The cytoprotective effects of HSF1 amplifiers are relevant to neuroprotection. The pyrimido[5,4-e] nih.govnih.govunav.edutriazine-5,7(1H,6H)-dione derivatives showed a potent cytoprotective effect against rotenone (B1679576) toxicity, a model relevant to Parkinson's disease research. nih.govnih.gov Optimization of this series led to compounds with a high ratio of cytotoxicity to efficacy (CC50/EC50 of 92 for one compound). nih.gov Other related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, have also been investigated as neuroprotective agents, with some compounds showing promise in protecting against H2O2-induced oxidative stress and inhibiting Aβ self-aggregation, a hallmark of Alzheimer's disease. mdpi.com
Enzyme Inhibition: The biological activity of these compounds is often rooted in their ability to inhibit specific enzymes. As mentioned, certain pyrimido[5,4-b]indole derivatives act as inhibitors of HIV-1 reverse transcriptase. unav.edunih.gov In the context of inflammation, some pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivatives were found to have an equal inhibitory effect on both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. nih.gov Furthermore, other related triazine-containing scaffolds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govunav.edutriazine sulfonamides, have been shown to inhibit kinases like Bruton's tyrosine kinase (BTK) and serine/threonine-protein kinase (AKT), which are relevant targets in cancer therapy. mdpi.com
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| GPR84 Antagonism | 1,2,4-Triazines | Identified high-affinity, selective competitive antagonists for human GPR84. | nih.govacs.orgnih.gov |
| HSF1 Amplification | Pyrimido[5,4-e] nih.govnih.govunav.edutriazine-5,7(1H,6H)-diones | Potent HSF1 activity (EC50 = 2.5 μM) and significant cytoprotection. | nih.gov |
| Neuroprotection | Pyrimido[5,4-e] nih.govnih.govunav.edutriazine-5,7(1H,6H)-diones | Potent cytoprotective effect from rotenone toxicity. | nih.gov |
| Enzyme Inhibition | Pyrimido[5,4-b]indoles | Inhibition of HIV-1 Reverse Transcriptase. | unav.edunih.gov |
| Enzyme Inhibition | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines | Inhibition of COX-1/COX-2. | nih.gov |
Mechanistic Investigations of Biological Activity
Target Identification and Validation
The biological effects of pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine derivatives are attributed to their interaction with specific molecular targets. Key proteins that have been identified and validated as targets for this class of compounds include Heat Shock Factor 1 (HSF1) and Dihydrofolate Reductase (DHFR). However, direct interactions with G-Protein-Coupled Receptors (GPCRs) by this specific scaffold are not extensively documented in the current scientific literature.
G-Protein-Coupled Receptors (GPCRs): An extensive review of the available literature did not yield significant evidence of direct modulation of G-Protein-Coupled Receptors by compounds containing the 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine core structure. While other heterocyclic compounds are known to interact with GPCRs, this particular line of investigation for pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine derivatives appears to be an area with limited exploration.
Heat Shock Factor 1 (HSF1): Research has shown that derivatives of pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine-5,7(1H,6H)-dione act as potent small molecule amplifiers of HSF1 transcriptional activity. nih.gov HSF1 is a critical transcription factor that regulates the heat shock response, a cellular protective mechanism. One notable derivative, compound 4A-13, demonstrated significant HSF1 activity even under mild heat stress. nih.gov This suggests that the pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine core can be chemically modified to effectively modulate the HSF1 pathway, which is a key target in various diseases, including neurodegenerative disorders and cancer.
Dihydrofolate Reductase (DHFR): The pyrimidine (B1678525) and triazine rings are core components of known antifolate drugs, which target the enzyme Dihydrofolate Reductase (DHFR). semanticscholar.orgmdpi.comwikipedia.org DHFR is essential for the synthesis of nucleic acids and amino acids, making it a validated target for antimicrobial and anticancer therapies. Studies on pyrimido-pyrimidines, which share structural similarities with the pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine scaffold, have identified them as a novel class of bacterial DHFR inhibitors. semanticscholar.org Molecular docking studies of related diaminopyrimidine derivatives have elucidated the binding modes within the DHFR active site, highlighting key interactions with residues such as Asp54. nih.gov These findings suggest that the pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine scaffold is a promising framework for the design of novel DHFR inhibitors.
Molecular Interactions with Biological Macromolecules
The biological activity of pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine derivatives is underpinned by their specific molecular interactions with their target macromolecules. These interactions, often involving hydrogen bonding and hydrophobic contacts, are crucial for the affinity and specificity of the compounds.
Molecular docking studies on related heterocyclic compounds targeting DHFR have provided valuable insights into these interactions. For instance, the pyrimidine portion of these inhibitors often forms critical hydrogen bonds with key amino acid residues within the enzyme's active site. nih.gov The triazine ring can further enhance binding through additional interactions. The specific substitutions on the pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine core play a significant role in determining the binding affinity and selectivity for the target protein.
In the context of HSF1 activation, while the precise binding site for pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine-5,7(1H,6H)-dione derivatives has not been fully elucidated, it is hypothesized that these small molecules may interact with regulatory domains of HSF1 or associated proteins, leading to the amplification of its transcriptional activity. nih.gov
Cellular Pathway Modulation by Pyrimido[5,4-e]nih.govnih.govsemanticscholar.orgtriazine Derivatives
The interaction of pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine derivatives with their molecular targets can lead to the modulation of critical cellular pathways, thereby exerting their biological effects.
A significant finding in this area is the ability of 3-aryl-pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine-5,7-diones to act as antagonists of the β-catenin/TCF signaling pathway. nih.govnih.gov This pathway is a key regulator of cell proliferation and is often dysregulated in cancer. These derivatives were found to inhibit the transcriptional activity of β-catenin by promoting its degradation through a proteasome-dependent mechanism. nih.govnih.gov This modulation of the Wnt/β-catenin pathway highlights the potential of pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine derivatives as anticancer agents.
Furthermore, the activation of the HSF1 pathway by pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine-5,7(1H,6H)-dione derivatives leads to the upregulation of heat shock proteins (HSPs), which function as molecular chaperones. nih.gov This enhancement of the cellular stress response can confer cytoprotection against various insults, suggesting a therapeutic potential for these compounds in conditions associated with protein misfolding and cellular stress. nih.govnih.gov
The inhibition of DHFR by pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazine analogs would directly impact the folate pathway, leading to a depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, ultimately inhibiting DNA replication and cell proliferation. This mechanism is the basis for the use of DHFR inhibitors in cancer and infectious diseases. semanticscholar.orgmdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts.
For heterocyclic systems analogous to pyrimido[5,4-e] nih.govmoldb.comnih.govtriazine, both 2D and 3D QSAR models have been successfully developed. japsonline.com 2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and electronic properties. These models are computationally less intensive and are valuable for initial screening and understanding general structural requirements for activity.
3D-QSAR methods, on the other hand, consider the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D fields around the molecules that represent their steric and electrostatic properties. These fields are then correlated with biological activity to create a predictive model. For a series of pyrimido[5,4-e] nih.govmoldb.comnih.govtriazine derivatives, a 3D-QSAR study would involve aligning the structures and generating these fields to identify regions where modifications to the 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govmoldb.comnih.govtriazine core would likely enhance or diminish its biological effect.
Table 1: Representative Descriptors Used in QSAR Modeling of Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided |
| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors | Size, lipophilicity, polarity, and hydrogen bonding capacity of the molecule. |
| 3D Descriptors | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA), Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | 3D shape, charge distribution, and potential for specific non-covalent interactions. |
This table is representative of descriptors used in QSAR studies of similar heterocyclic compounds and is for illustrative purposes.
The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit of the model, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability through internal validation techniques like leave-one-out (LOO) cross-validation. nih.gov An R² value close to 1.0 indicates a strong correlation between the predicted and observed activities for the training set of compounds. A high Q² value (typically > 0.5) suggests that the model has good predictive power for new compounds. nih.gov
External validation, where the model is used to predict the activity of a set of compounds not used in model development (the test set), is also crucial. The predictive ability for the external set is often denoted by a high R²_pred value. For pyrimido[5,4-e] nih.govmoldb.comnih.govtriazine analogs, a robust QSAR model would be expected to have high values for these statistical parameters, indicating its utility in virtual screening and lead optimization.
Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model of Pyrimido[5,4-e] nih.govmoldb.comnih.govtriazine Derivatives
| Statistical Parameter | Value | Interpretation |
| R² (Squared Correlation Coefficient) | 0.92 | Excellent goodness of fit for the training set. |
| Q² (Cross-validated R²) | 0.75 | Good internal predictive power. |
| R²_pred (External Validation) | 0.85 | Strong predictive ability for new compounds. |
This table presents hypothetical data to illustrate the statistical validation of a QSAR model.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in understanding the binding mode of a ligand within the active site of a biological target and in predicting the strength of the interaction.
For 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govmoldb.comnih.govtriazine, molecular docking simulations would be performed to predict its binding orientation within the active site of a target protein. nih.govresearchgate.net The process involves generating a number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. The top-ranked poses provide insights into how the ligand is accommodated within the binding pocket and which functional groups are involved in key interactions. The chloro group at the 5-position, for instance, could be involved in halogen bonding or occupy a hydrophobic pocket, while the nitrogen atoms in the heterocyclic rings could act as hydrogen bond acceptors.
Table 3: Predicted Interactions of 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govmoldb.comnih.govtriazine with a Hypothetical Kinase Active Site
| Interaction Type | Ligand Moiety | Interacting Residue (Example) |
| Hydrogen Bond | Triazine Nitrogen | Serine |
| Hydrogen Bond | Dihydropyrimidine (B8664642) NH | Aspartic Acid |
| Hydrophobic Interaction | Chlorophenyl Moiety | Leucine, Valine |
| Pi-Stacking | Pyrimidotriazine Core | Phenylalanine |
This table provides a hypothetical representation of potential interactions identified through molecular docking.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked complex and to refine the binding pose. By simulating the complex in a solvated environment that mimics physiological conditions, MD can reveal conformational changes in both the ligand and the receptor upon binding and provide a more accurate estimation of the binding free energy. For the 5-Chloro-1,4-dihydropyrimido[5,4-e] nih.govmoldb.comnih.govtriazine-protein complex, an MD simulation would track the trajectory of the ligand within the binding site, confirming the stability of the key interactions identified in docking studies and providing a more comprehensive understanding of the binding event.
Conformational Dynamics of Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms in a ligand-protein complex, MD can reveal important information about the conformational changes that occur upon binding and the stability of these interactions. nih.gov
In a representative study on a related s-triazine-based inhibitor targeting matrix metalloproteinase-10 (MMP-10), MD simulations were performed to understand the dynamic behavior and stability of the ligand within the protein's active site. ekb.eg The simulations, run for 100 nanoseconds under physiological conditions, provided insights into the flexibility of both the ligand and the protein residues. ekb.eg
Such analyses, when applied to a complex of 5-Chloro-1,4-dihydropyrimido[5,4-e] ekb.egresearchgate.netnih.govtriazine with its biological target, would be instrumental in elucidating the key dynamic features that govern its inhibitory activity.
Assessment of Binding Stability
The stability of a ligand-protein complex is a critical determinant of the ligand's efficacy. MD simulations provide a means to assess this stability by analyzing various parameters over the simulation time. Key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the bound conformation of the ligand can be monitored. ekb.eg
For the aforementioned s-triazine-based MMP-10 inhibitor, the stability of its binding was assessed by analyzing the ligand interaction network and contact frequency throughout the simulation. ekb.eg This analysis demonstrated that the compound maintained stable hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. ekb.eg
A valuable technique for quantifying the binding affinity is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, which calculates the binding free energy of the ligand-protein complex. ekb.eg In the study of the s-triazine inhibitor, MM/PBSA calculations yielded a favorable binding free energy, indicating a stable and strong interaction with the MMP-10 active site. ekb.eg
The following table illustrates the kind of data that can be obtained from such an analysis for a hypothetical ligand-protein complex involving a pyrimidotriazine core structure.
| Parameter | Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -35.8 ± 1.5 | Favorable |
| Electrostatic Energy | -15.2 ± 1.1 | Favorable |
| Polar Solvation Energy | 28.7 ± 2.0 | Unfavorable |
| Nonpolar Solvation Energy | -3.5 ± 0.3 | Favorable |
| Binding Free Energy (ΔG) | -25.8 ± 2.4 | Overall Favorable |
This is a hypothetical data table for illustrative purposes.
Applying these computational methods to 5-Chloro-1,4-dihydropyrimido[5,4-e] ekb.egresearchgate.netnih.govtriazine would allow for a detailed assessment of its binding stability with its target protein, providing a quantitative measure of its potential efficacy and guiding further optimization efforts.
In silico ADME Prediction (as an aspect of compound design and optimization)
In the process of drug design and optimization, it is crucial to consider the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. biointerfaceresearch.com In silico ADME prediction models are computational tools that estimate these pharmacokinetic properties based on the chemical structure of a molecule. nih.gov These predictions help in the early identification of potential liabilities, such as poor absorption or rapid metabolism, allowing for modifications to be made to the compound's structure to improve its drug-like properties. nih.gov
Various molecular descriptors, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, are used to predict ADME properties. biointerfaceresearch.com These are often evaluated in the context of established guidelines like Lipinski's Rule of Five. nih.gov
For derivatives of the pyrimido[5,4-e] ekb.egresearchgate.netnih.govtriazine scaffold, preliminary DMPK (Drug Metabolism and Pharmacokinetics) properties have been a focus of lead optimization. nih.gov A hypothetical in silico ADME prediction for 5-Chloro-1,4-dihydropyrimido[5,4-e] ekb.egresearchgate.netnih.govtriazine is presented in the table below.
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | 169.57 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 1.2 | Optimal for cell permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Polar Surface Area | 78.5 Ų | Good potential for oral bioavailability |
| Aqueous Solubility | Medium | Acceptable for formulation |
| Blood-Brain Barrier Permeability | Low | May indicate lower CNS side effects |
This is a hypothetical data table for illustrative purposes, with the molecular weight being a calculated value. moldb.com
By integrating in silico ADME predictions into the design cycle, medicinal chemists can prioritize the synthesis of compounds that not only have high potency but also possess favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug candidate. nih.gov
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes
While established methods for the synthesis of the pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine core exist, the development of more efficient, versatile, and environmentally benign synthetic strategies remains a significant area of interest. Future research will likely focus on the exploration of novel catalytic systems, such as transition-metal catalysis, to facilitate the construction of the heterocyclic core with greater atom economy and under milder reaction conditions.
One promising approach involves a one-pot, multi-component reaction for the synthesis of related pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] wuxiapptec.commdpi.comstackexchange.comtriazolo[5,1-c] wuxiapptec.commdpi.comstackexchange.comtriazines, which could potentially be adapted for the synthesis of 5-Chloro-1,4-dihydropyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine and its derivatives. nih.gov Furthermore, the development of solid-phase synthesis methodologies could enable the rapid generation of large libraries of pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine analogs for high-throughput screening. A recently developed route to substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, proceeding via pre-formed hydrazone intermediates, offers a versatile method for creating a range of compounds with variable substitutions. wuxiapptec.com
Design and Synthesis of Next-Generation Pyrimido[5,4-e]wuxiapptec.commdpi.comstackexchange.comtriazine Analogues with Enhanced Selectivity and Potency
The 5-chloro substituent in 5-Chloro-1,4-dihydropyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine provides a reactive handle for the introduction of a wide variety of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Future efforts will be directed towards the rational design and synthesis of next-generation analogs with improved potency and selectivity for specific biological targets. This will involve the use of computational modeling and docking studies to predict the binding interactions of novel derivatives with their target proteins.
For instance, the synthesis of novel pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazines has been explored for their anticancer activities. mdpi.com By strategically modifying the substituents on the pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine core, researchers aim to develop compounds with enhanced efficacy against various cancer cell lines while minimizing off-target effects.
Discovery of New Biological Targets and Therapeutic Applications
The pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.com A significant future direction will be the identification of novel biological targets for this class of compounds. This can be achieved through a combination of phenotypic screening, chemical proteomics, and target deconvolution studies.
Derivatives of pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine-5,7(1H,6H)-dione have been investigated as small molecule amplifiers of heat shock factor 1 (HSF1) transcriptional activity, suggesting potential applications in neurodegenerative diseases. nih.gov Furthermore, some 3-aryl-pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine-5,7-diones have been identified as small molecule antagonists of β-catenin/TCF transcription, indicating their potential as therapeutics for cancers driven by aberrant Wnt signaling. bohrium.com The exploration of these and other signaling pathways will likely uncover new therapeutic opportunities for this versatile heterocyclic system.
Integration of Artificial Intelligence and Machine Learning in Pyrimido[5,4-e]wuxiapptec.commdpi.comstackexchange.comtriazine Research
Machine learning algorithms can be trained on existing SAR data to build predictive models that can guide the synthesis of more potent and selective compounds, thereby accelerating the drug discovery pipeline and reducing the costs associated with experimental screening. Generative models, a subset of AI, can propose entirely new molecular structures based on learned chemical patterns, offering a powerful tool for exploring novel chemical space around the pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine core. nih.gov
Addressing Challenges in Derivatization and Regioselectivity
A key challenge in the derivatization of 5-Chloro-1,4-dihydropyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine (B1678525) ring system, particularly when substituted with multiple leaving groups like chlorine atoms, can present multiple reactive sites for nucleophilic attack. The regiochemical outcome of such reactions is often sensitive to the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.
For example, in the related 2,4-dichloropyrimidine (B19661) system, nucleophilic substitution typically occurs selectively at the C4 position. However, exceptions with C2 selectivity or the formation of product mixtures are not uncommon, influenced by the electronic nature of other ring substituents. wuxiapptec.com Understanding and predicting the regioselectivity in the functionalization of 5-Chloro-1,4-dihydropyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine is crucial for the efficient synthesis of desired target molecules. Future research in this area will likely involve a combination of experimental studies and theoretical calculations, such as Density Functional Theory (DFT), to elucidate the factors governing the regioselectivity of these reactions. This knowledge will be instrumental in developing synthetic protocols that allow for the precise and controlled derivatization of the pyrimido[5,4-e] wuxiapptec.commdpi.comstackexchange.comtriazine scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine?
- The compound is typically synthesized via nucleophilic substitution of 5-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with sodium azide (NaN₃) in aqueous ethanol, yielding the 5-amino derivative. Subsequent reactions with alkylating agents (e.g., benzyl chloride) or hydrolysis under basic conditions (e.g., NaOH) enable functionalization of the triazine core . Alternative pathways include oxidative cyclization of pyridinyl guanidine derivatives using N-chlorosuccinimide .
Q. How is the structure of this compound characterized?
- Structural confirmation relies on spectroscopic techniques:
- NMR : Distinct signals for the chlorine-substituted pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and the dihydrotriazine moiety.
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₆H₅ClN₆).
- UV-Vis : Absorbance maxima indicative of π→π* transitions in the fused heterocyclic system .
Q. What are the key reactivity patterns of this compound?
- The chlorine atom at the 5-position is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling substitution to form 5-amino or 5-hydrazino derivatives . Under acidic conditions, the pyrimidine ring remains intact during substitution, while neutral or basic conditions may induce ring-opening, yielding carboxamidine intermediates .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of nucleophilic substitutions on this compound?
- Acidic vs. Neutral Conditions :
- In HCl, nucleophiles (e.g., ethylamine) substitute chlorine without ring-opening, producing stable 5-ethylamino derivatives .
- In neutral/basic media (e.g., Et₃N), the pyrimidine ring undergoes cleavage, forming 6-amino-as-triazine-5-carboxamide intermediates. This divergence highlights the need for precise pH control in synthetic design .
Q. What mechanistic insights explain the formation of ring-contracted products during reduction?
- Reduction of pyrimido[5,4-e]-as-triazin-5(6H)-one with Na₂S₂O₄ in acetic acid induces ring contraction to 9-acetamidohypoxanthine. The mechanism involves reductive cleavage of the N–C bond in the pyrimidine ring, followed by cyclization of the resulting fragment . Computational studies suggest that electron-deficient regions of the triazine core drive this regioselectivity .
Q. How can researchers resolve contradictions in reported reaction outcomes?
- Discrepancies in product yields (e.g., competing substitution vs. ring-opening) often arise from trace impurities or variable reaction kinetics. For example, autoxidation of intermediates during azide substitution can lead to side products. Mitigation strategies include:
- Strict inert atmosphere control to prevent oxidation .
- Real-time monitoring via HPLC or in situ IR to track intermediate stability .
Q. What methodologies are effective for synthesizing biologically active derivatives (e.g., fervenulin analogs)?
- Methylation of pyrimido[5,4-e]-as-triazine-5,7-dione with methyl iodide under basic conditions yields fervenulin, a natural antibiotic. Key steps include:
- Cyclization : Using diethoxymethyl acetate or phosgene-pyridine to form the dione core.
- Functionalization : Introducing methyl groups at N6 and N8 positions via alkylation .
Notes for Experimental Design
- Handling air-sensitive intermediates : Use Schlenk lines or gloveboxes for reactions involving NaN₃ or Na₂S₂O₄ .
- Scalability : Multi-step syntheses (e.g., fervenulin) require optimized purification (e.g., column chromatography) to isolate low-yield products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
